Ethyl 4-bromobutyrate

Pyrolysis Kinetics Thermal Stability Arrhenius Parameters

Ethyl 4-bromobutyrate (CAS 2969-81-5), also known as ethyl 4-bromobutanoate, is a colorless to light yellow clear liquid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol. It is a member of the 4-bromobutyrate ester class and is characterized by its bifunctional structure, which features an electrophilic primary alkyl bromide moiety and a protected carboxylic acid group in the form of an ethyl ester.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 2969-81-5
Cat. No. B046930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromobutyrate
CAS2969-81-5
Synonyms1-Bromo-3-(carboethoxy)propane;  3-(Ethoxycarbonyl)propyl Bromide;  4-Bromobutanoic Acid Ethyl Ester;  4-Bromobutyric Acid Ethyl Ester;  Ethyl 4-Bromobutyrate;  Ethyl γ-Bromobutyrate;  NSC 133462;  γ-Bromobutyric Acid Ethyl Ester
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCBr
InChIInChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3
InChIKeyXBPOBCXHALHJFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromobutyrate (CAS 2969-81-5): A Critical Bifunctional Intermediate for Pharmaceutical and Agrochemical Synthesis


Ethyl 4-bromobutyrate (CAS 2969-81-5), also known as ethyl 4-bromobutanoate, is a colorless to light yellow clear liquid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol [1]. It is a member of the 4-bromobutyrate ester class and is characterized by its bifunctional structure, which features an electrophilic primary alkyl bromide moiety and a protected carboxylic acid group in the form of an ethyl ester [2]. This dual functionality enables its widespread use as a versatile alkylating agent and a key synthetic intermediate in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals .

Ethyl 4-Bromobutyrate (CAS 2969-81-5): Why In-Class Compounds Cannot Be Simply Interchanged


While several 4-bromobutyrate derivatives exist, their functional group variations lead to substantial differences in reactivity, stability, and synthetic utility that preclude simple interchangeability. For instance, the ethyl ester of ethyl 4-bromobutyrate imparts a different steric and electronic profile compared to the methyl ester analog, affecting nucleophilic substitution rates and regioselectivity in subsequent transformations . Similarly, the free acid (4-bromobutyric acid) lacks the ester protecting group, which can lead to unwanted side reactions or require additional synthetic steps for carboxyl protection [1]. The following quantitative evidence demonstrates these critical performance differentiators, which directly impact synthetic route design, yield optimization, and overall process economics [2].

Quantitative Differentiation Evidence for Ethyl 4-Bromobutyrate (CAS 2969-81-5) Versus Key Comparators


Gas-Phase Pyrolysis Kinetics of Ethyl 4-Bromobutyrate vs. Methyl 4-Bromobutyrate: A Comparative Arrhenius Analysis

In a direct head-to-head study of gas-phase pyrolysis kinetics, ethyl 4-bromobutyrate exhibits a lower activation energy (Ea = 205.1 ± 8.6 kJ/mol) compared to its methyl ester analog, methyl 4-bromobutyrate (Ea = 216.7 ± 7.6 kJ/mol) . This difference of approximately 11.6 kJ/mol in activation energy indicates that ethyl 4-bromobutyrate undergoes thermal elimination via an ion-pair mechanism more readily than its methyl counterpart. The Arrhenius pre-exponential factor (log A) is also slightly lower for the ethyl ester (13.31 ± 0.82) versus the methyl ester (13.38 ± 0.59). This quantitative kinetic data suggests that ethyl 4-bromobutyrate may be less thermally robust than the methyl ester under high-temperature conditions, a factor that could be advantageous or disadvantageous depending on the specific synthetic application [1].

Pyrolysis Kinetics Thermal Stability Arrhenius Parameters

Comparative Alkylation Efficiency: Ethyl 4-Bromobutyrate as a Reference Standard in Competitive Rate Studies

Ethyl 4-bromobutyrate has been utilized as a benchmark alkyl bromide in competitive rate studies designed to evaluate the reactivity of various aryl bromides in nickel-catalyzed cross-coupling reactions [1]. In a direct competitive experiment, ethyl 4-bromobutyrate (0.25 mmol) was reacted alongside various aryl bromides (0.375 mmol each) under identical nickel-catalyzed conditions. The relative rate constants (k_rel) for the aryl bromides were determined using ethyl 4-bromobutyrate as the internal standard [2]. While the study does not provide absolute rate constants for the ethyl ester, its selection as the reference compound underscores its well-defined and reproducible reactivity profile in this critical class of reactions. This established role as a reliable benchmark highlights its utility as a consistent and predictable alkylating agent in complex reaction matrices, a characteristic that is essential for process development and quality control .

Cross-Coupling Alkylation Competitive Kinetics

Synthetic Utility in Hapten Design: A Defined Role in Zilpaterol ELISA Development

Ethyl 4-bromobutyrate is a specifically documented reagent for the synthesis of a hapten used in the development of a sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the β-adrenergic agonist zilpaterol [1]. In this application, zilpaterol is reacted directly with ethyl 4-bromobutyrate, followed by basic hydrolysis to generate a hapten with a free carboxylic acid group, which is then conjugated to carrier proteins for antibody production . The resulting immunoassay demonstrated an average IC₅₀ of 3.94 ± 0.48 ng/mL and exhibited high specificity, showing no cross-reactivity with a panel of structurally related β-agonists [2]. This specific and successful application highlights a niche but valuable utility for ethyl 4-bromobutyrate in bioanalytical chemistry that is not commonly reported for other simple alkyl bromides, such as 1-bromo-4-chlorobutane or 4-bromobutyronitrile, where the ester moiety is essential for the subsequent conjugation step .

Immunoassay Hapten Synthesis ELISA Development

Physicochemical Property Comparison: Ethyl 4-Bromobutyrate vs. Methyl 4-Bromobutyrate

Key physicochemical properties that influence handling, purification, and reaction conditions differ measurably between ethyl 4-bromobutyrate and its methyl ester analog. The ethyl ester exhibits a significantly lower boiling point (80-82 °C at 10 mmHg) compared to the methyl ester (186-187 °C at atmospheric pressure) . This substantial difference in volatility translates to a lower energy requirement for purification via distillation and may impact solvent removal strategies. Furthermore, the density of ethyl 4-bromobutyrate is lower (1.363 g/mL at 25 °C) than that of methyl 4-bromobutyrate (1.434 g/mL) . These distinct physical properties can influence the selection of one ester over the other for specific synthetic procedures, particularly where ease of solvent removal, azeotrope formation, or phase separation is a critical process parameter [1].

Physicochemical Properties Boiling Point Density

Optimal Application Scenarios for Ethyl 4-Bromobutyrate (CAS 2969-81-5) Based on Quantified Differentiation


Thermally Sensitive Alkylation or High-Temperature Pyrolytic Processes

Based on its lower activation energy for gas-phase pyrolysis (Ea = 205.1 kJ/mol) compared to methyl 4-bromobutyrate (216.7 kJ/mol) , ethyl 4-bromobutyrate is the preferred reagent for synthetic transformations where thermal initiation or a more facile elimination pathway is desired. This includes applications in the synthesis of lactones or other cyclic products via intramolecular alkylation or elimination, where the anchimeric assistance of the ester group is a key mechanistic feature [1].

Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Ethyl 4-bromobutyrate's established role as a benchmark alkyl bromide in nickel-catalyzed cross-electrophile coupling reactions with aryl bromides [2] makes it a reliable choice for building complex molecular architectures. Its consistent and well-characterized reactivity profile under these conditions allows for predictable performance and facilitates the optimization of new cross-coupling methodologies [3].

Synthesis of Bioactive Heterocycles and Pharmaceutical Intermediates

The bifunctional nature of ethyl 4-bromobutyrate—combining an electrophilic alkyl bromide with a protected carboxyl group—makes it a strategic building block for the synthesis of various pharmaceutical intermediates and heterocyclic compounds. Its documented use in the preparation of thieno[2,3-b]-azepin-4-ones with anti-tumor activity and as a key intermediate for drugs targeting Parkinson's disease (talixole), hypercholesterolemia (ezetimibe), and Meniere's syndrome (betahistine) [4] underscores its established value in medicinal chemistry. In these applications, the ethyl ester provides a stable protecting group that can be orthogonally deprotected later in the synthesis [5].

Hapten Design and Bioanalytical Assay Development

As demonstrated in the development of a highly specific ELISA for zilpaterol [6], ethyl 4-bromobutyrate is the reagent of choice for introducing a 4-carboxybutyl linker onto amine-containing analytes. The ethyl ester serves as a protected form of the carboxylic acid, which is unveiled by mild basic hydrolysis after alkylation, enabling subsequent conjugation to carrier proteins. This specific and validated application highlights a niche utility not shared by simpler alkyl bromides lacking the ester functionality .

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